

# Unveiling B1912: A Technical Guide to its Discovery and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **B1912**

Cat. No.: **B1666524**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthetic processes related to the phenazine derivative **B1912**. Identified as a potent antibacterial agent and an analog of the anti-leprosy drug clofazimine, **B1912**'s history is rooted in the mid-20th century exploration of novel therapeutic compounds. This document collates available scientific literature to present a detailed account for researchers and professionals in the field of drug development.

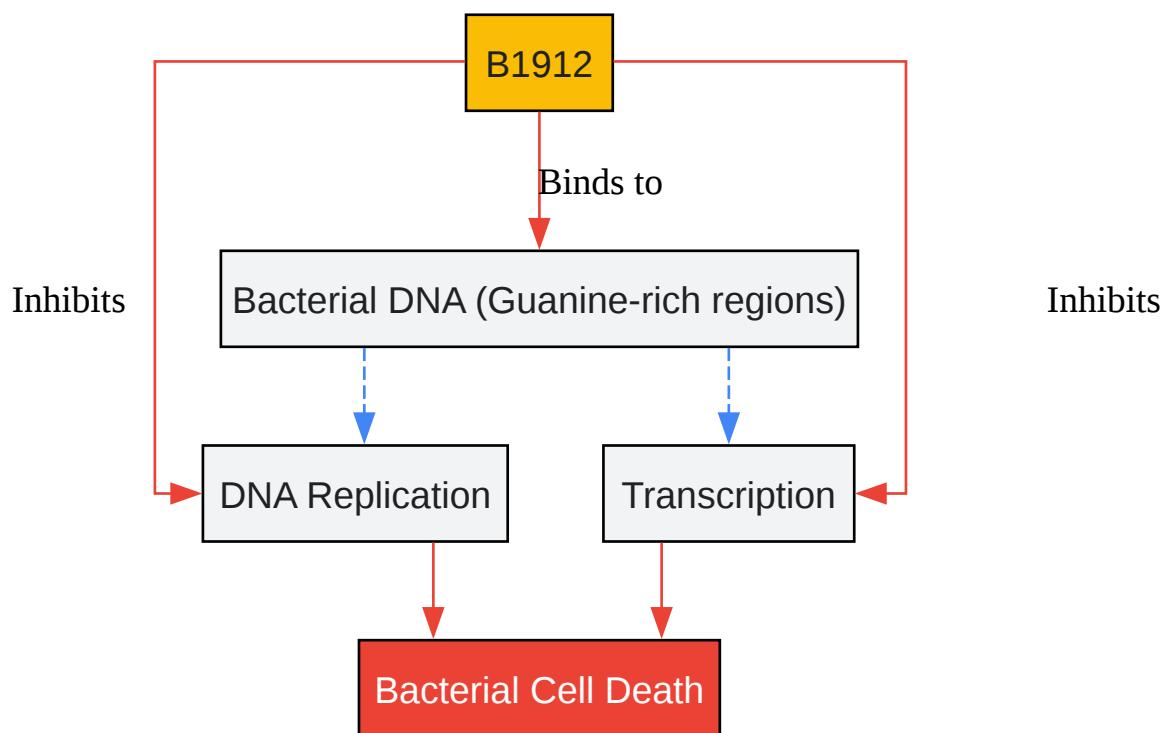
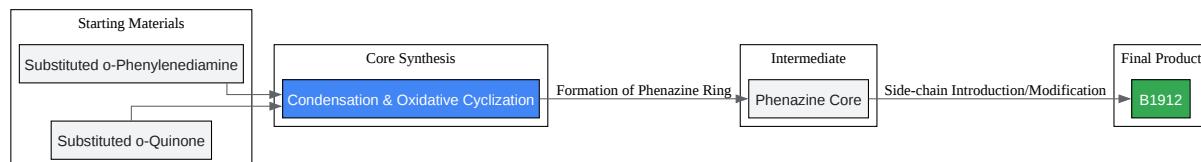
## Discovery and Initial Characterization

**B1912**, a phenazine quinoneimine, emerged from the pioneering work of Vincent C. Barry and his colleagues in Ireland, who were instrumental in the development of clofazimine (B663) and a series of related phenazine compounds with significant antituberculosis and antileprosy activity. The initial synthesis and characterization of these compounds were part of a broader investigation into the therapeutic potential of this chemical class.

Subsequent studies in the 1970s by Morrison, Marley, and others further elucidated the biological activity of **B1912**. These investigations revealed its potent antibacterial properties and its interaction with DNA, a characteristic it shares with clofazimine. Research highlighted that **B1912** exhibits a significantly greater degree of DNA binding compared to its parent compound, a factor contributing to its biological effects, including observed nucleotoxicity and abortifacient activity in animal studies. The compound has also been identified as a potential impurity in the synthesis of clofazimine, designated as "Clofazimine Impurity 6".

## Key Properties of **B1912**

| Property          | Value                                                                              | Source                                  |
|-------------------|------------------------------------------------------------------------------------|-----------------------------------------|
| Chemical Name     | 1'-(4-chlorophenyl)-N-cyclohexyl-N-phenylspiro[3H-indole-3,3'-pyrrolidine]-2-amine | Inferred from Structure                 |
| CAS Number        | 24028-59-9                                                                         | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>30</sub> H <sub>27</sub> ClN <sub>4</sub>                                   | <a href="#">[1]</a>                     |
| Molecular Weight  | 479.02 g/mol                                                                       | <a href="#">[1]</a>                     |
| Primary Activity  | Antibacterial                                                                      | <a href="#">[2]</a>                     |



## Synthesis Process

While the precise, step-by-step synthesis of **B1912** is not explicitly detailed in the readily available literature, its synthesis can be inferred from the general methods developed by Barry and his team for clofazimine and its analogs. The synthesis of the phenazine core is a key step, followed by the introduction of the specific side chains that characterize **B1912**.

The general synthesis of riminophenazines like clofazimine and its analogs typically involves the condensation of a substituted o-phenylenediamine with an o-quinone, followed by oxidative cyclization to form the phenazine ring system. The substituents on the final molecule are determined by the choice of starting materials.

## Conceptual Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for **B1912**, based on the known synthesis of clofazimine and related phenazine derivatives.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [veeprho.com](http://veeprho.com) [veeprho.com]

- 2. Bot Verification [rasayanjournal.co.in]
- To cite this document: BenchChem. [Unveiling B1912: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666524#b1912-discovery-and-synthesis-process>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)